{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol
CAS No.: 1638767-77-7
Cat. No.: VC8343363
Molecular Formula: C8H9N3O
Molecular Weight: 163.18 g/mol
* For research use only. Not for human or veterinary use.
![{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol - 1638767-77-7](/images/structure/VC8343363.png)
Specification
CAS No. | 1638767-77-7 |
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Molecular Formula | C8H9N3O |
Molecular Weight | 163.18 g/mol |
IUPAC Name | (7-methylpyrrolo[2,3-d]pyrimidin-2-yl)methanol |
Standard InChI | InChI=1S/C8H9N3O/c1-11-3-2-6-4-9-7(5-12)10-8(6)11/h2-4,12H,5H2,1H3 |
Standard InChI Key | BDBHJYXOHYBNHC-UHFFFAOYSA-N |
SMILES | CN1C=CC2=CN=C(N=C21)CO |
Canonical SMILES | CN1C=CC2=CN=C(N=C21)CO |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
{7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol consists of a bicyclic framework: a five-membered pyrrole ring fused to a six-membered pyrimidine ring (Figure 1). Key substituents include:
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Methyl group at the 7-position of the pyrrole ring.
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Hydroxymethyl group (-CH₂OH) at the 2-position of the pyrimidine ring.
The planar structure facilitates π-π stacking interactions, while the hydroxymethyl group enhances solubility in polar solvents .
Table 1: Physicochemical Properties
Property | Value |
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Molecular Formula | C₈H₉N₃O |
Molecular Weight | 163.18 g/mol |
Boiling Point | Not reported |
LogP (ClogP) | Estimated 0.8–1.2 |
Solubility | Moderate in DMSO, methanol |
Synthetic Methodologies
Key Synthetic Routes
The synthesis of {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol involves multistep protocols, often starting from uracil derivatives. A representative pathway from the literature includes:
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Cyclocondensation: Reacting 6-aminouracil with chloroacetaldehyde in aqueous sodium acetate at 70–75°C yields 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.
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Chlorination: Treatment with phosphorus oxychloride (POCl₃) and diisopropylethylamine (DIPEA) in toluene produces 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
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Functionalization: Subsequent substitution with methylamine and hydroxymethylation at the 2-position completes the synthesis.
Critical Reaction Conditions
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Temperature: 70–106°C for cyclization and chlorination.
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Catalysts: Palladium complexes (e.g., Pd₂(dba)₃) for cross-coupling steps .
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Purification: Flash chromatography or recrystallization ensures >95% purity.
Biological Activity and Mechanisms
Kinase Inhibition
{7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol demonstrates potent inhibition of Leucine-rich repeat kinase 2 (LRRK2), a target implicated in Parkinson’s disease. In vitro assays show IC₅₀ values of <50 nM, surpassing first-generation inhibitors . The hydroxymethyl group forms hydrogen bonds with kinase active sites, enhancing selectivity.
Cytochrome P450 Interactions
The compound modulates CYP3A4 and CYP2D6 isoforms, potentially altering drug metabolism. Studies indicate competitive inhibition with Kᵢ values of 8.2 μM (CYP3A4) and 12.4 μM (CYP2D6), suggesting caution in polypharmacy scenarios.
Comparative Structural Analysis
Positional Isomerism
Compared to its 5-methyl isomer (CAS 1638760-51-6), the 7-methyl derivative exhibits:
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Higher LRRK2 affinity due to steric compatibility with the ATP-binding pocket.
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Reduced CYP inhibition, minimizing off-target effects.
Table 2: Isomer Comparison
Property | 7-Methyl Isomer | 5-Methyl Isomer |
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LRRK2 IC₅₀ | 42 nM | 68 nM |
CYP3A4 Kᵢ | 8.2 μM | 5.1 μM |
Aqueous Solubility | 12 mg/mL | 8 mg/mL |
Therapeutic Applications and Future Directions
Parkinson’s Disease
Preclinical models show that the compound reduces α-synuclein aggregation by 60% at 10 μM, highlighting neuroprotective potential . Oral bioavailability studies in rodents indicate a plasma half-life of 3.2 hours, supporting once-daily dosing.
Oncology
Emerging data suggest synergy with MEK inhibitors in BRAF-mutant melanoma, reducing tumor growth by 70% in xenograft models .
Challenges and Opportunities
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